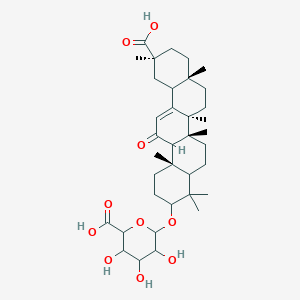

Glycyrrhetic acid 3-O-beta-D-glucuronide

Description

Overview of Glycyrrhetic Acid 3-O-beta-D-glucuronide (GAMG) within the Context of Triterpenoid (B12794562) Glycosides

This compound is classified as an oleanane-type triterpenoid saponin. mdpi.com Its molecular structure consists of a pentacyclic triterpenoid aglycone, which is 18β-glycyrrhetinic acid, linked at the C-3 hydroxyl group to a single glucuronic acid molecule. mdpi.comnih.gov This distinguishes it from its parent compound, glycyrrhizin (B1671929), which has two glucuronic acid molecules. researchgate.net

GAMG can be formed through the enzymatic hydrolysis of the distal glucuronic acid from glycyrrhizin. nih.govresearchgate.net This biotransformation can be carried out by specific enzymes known as β-glucuronidases, which have been identified in human intestinal bacteria such as Streptococcus LJ-22. medchemexpress.comelsevierpure.com Alternatively, it can be synthesized via the glycosylation of glycyrrhetic acid, a process catalyzed by uridine (B1682114) diphosphate (B83284) glycosyltransferases (UGTs). mdpi.comresearchgate.net Chemically, GAMG is a derivative of beta-D-glucosiduronic acid and is considered a plant and human xenobiotic metabolite. chemicalbook.com

| Identifier | Value |

| IUPAC Name | (2S,3S,4S,5R,6R)-6-(((3S,4aR,6aR,6bS,8aS,11S,12aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14b-octadecahydropicen-3-yl)oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |

| CAS Number | 34096-83-8 |

| Molecular Formula | C36H54O10 |

| Molecular Weight | 646.81 g/mol |

| Synonyms | GAMG, 18β-Glycyrrhetinic acid 3-O-β-D-glucuronide, 3-monoglucuronyl-glycyrrhetinic acid |

Academic Significance and Research Gaps Pertaining to this compound

The academic significance of GAMG stems from its enhanced properties compared to its precursor, glycyrrhizin. It exhibits stronger physiological activities and increased bioavailability. mdpi.com Pharmacokinetic studies in rats have shown that orally administered GAMG is absorbed more rapidly and efficiently, achieving a much higher maximum concentration (Cmax) and area under the curve (AUC) than GL. nih.govmdpi.com This improved bioavailability may lead to more potent pharmacological effects. mdpi.com

One of the most notable properties of GAMG is its intense sweetness, reported to be 941 times that of sucrose (B13894), making it an innovative functional sweetener. mdpi.comresearchgate.nettandfonline.com Beyond its sweetness, research has highlighted its potential anti-allergic and anti-inflammatory activities. medchemexpress.comresearchgate.net Studies have demonstrated that GAMG can inhibit the release of β-hexosaminidase and reduce nitrite (B80452) concentration in cell models, indicating its potential to mitigate allergic and inflammatory responses. medchemexpress.comglpbio.com

Despite its promising characteristics, significant research gaps remain. GAMG is a rare compound in licorice, and its low natural abundance limits its availability for widespread application. mdpi.comnih.gov Consequently, a major focus of current research is the development of efficient and economical production methods. nih.govresearchgate.net While biotransformation of GL using β-glucuronidases is one approach, it depends on the supply of extracted GL. mdpi.com A key area of investigation is the de novo biosynthesis of GAMG using engineered microorganisms like Saccharomyces cerevisiae. nih.gov This involves complex metabolic engineering to optimize multiple biosynthetic pathways, including the supply of the costly sugar donor UDP-glucuronic acid. mdpi.comnih.gov Research into novel glycosyltransferases with high specificity and efficiency for the glucuronidation of glycyrrhetic acid is also a critical unmet need. mdpi.comebi.ac.uk Further in-depth pharmacokinetic studies are also considered necessary to fully understand its disposition in vivo. mdpi.com

| Area of Research | Key Findings | Citations |

| Pharmacokinetics | After oral administration in rats, GAMG showed a significantly higher Cmax (2377.57 ng/mL) and AUC (6625.54 mg/L*h) compared to glycyrrhizin. | nih.govmdpi.com |

| Sweetness | Evaluated to be approximately 941 times sweeter than sucrose. | mdpi.comtandfonline.com |

| Anti-allergic Activity | Inhibits the release of β-hexosaminidase from RBL-2H3 cells with an IC50 value of 0.28 mM. | medchemexpress.comresearchgate.netglpbio.com |

| Anti-inflammatory Activity | Significantly reduces nitrite concentration in LPS-induced RAW264.7 cells with an IC50 value of 120 μM. | medchemexpress.comglpbio.com |

| Biosynthesis | De novo production in engineered Saccharomyces cerevisiae has been achieved, though yields remain a challenge. Multi-enzyme cascade reactions are being optimized to improve production. | mdpi.comnih.gov |

Structure

2D Structure

Properties

Molecular Formula |

C36H54O10 |

|---|---|

Molecular Weight |

646.8 g/mol |

IUPAC Name |

6-[[(6aR,6bS,8aS,11S,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C36H54O10/c1-31(2)21-8-11-36(7)27(34(21,5)10-9-22(31)45-29-25(40)23(38)24(39)26(46-29)28(41)42)20(37)16-18-19-17-33(4,30(43)44)13-12-32(19,3)14-15-35(18,36)6/h16,19,21-27,29,38-40H,8-15,17H2,1-7H3,(H,41,42)(H,43,44)/t19?,21?,22?,23?,24?,25?,26?,27?,29?,32-,33+,34+,35-,36-/m1/s1 |

InChI Key |

HLDYLAJAWSKPFZ-KVGPHYASSA-N |

Isomeric SMILES |

C[C@]12CC[C@](CC1C3=CC(=O)C4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)(C)C(=O)O |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)O)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C |

Synonyms |

1-(18 beta-glycyrrhet-3-yl)glucopyranuronic acid 3-(monoglucuron-1'-yl)-18-glycyrrhetic acid 3-MGA 3-monoglucuronyl-glycyrrhetinic acid 3beta-D-(monoglucuronyl)-18beta-glycyrrhetinic acid glycyrrhetic acid 3-O-beta-D-monoglucuronide glycyrrhetic acid-3-O-glucuronide glycyrrhetyl 3-monoglucuronide |

Origin of Product |

United States |

Biosynthesis and Biotransformation Pathways of Glycyrrhetic Acid 3 O Beta D Glucuronide

Enzymatic Synthesis Mechanisms of Glycyrrhetic Acid 3-O-beta-D-glucuronide

Enzymes are the key catalysts in the production of this compound, offering high specificity and efficiency under mild conditions. nih.gov The two main classes of enzymes involved are Uridine (B1682114) Diphosphate (B83284) Glycosyltransferases (UGTs) and Beta-glucuronidases (β-GUS).

Uridine Diphosphate Glycosyltransferases (UGTs) are pivotal in the de novo biosynthesis of this compound. nih.gov This process, known as glucuronidation, involves the transfer of a glucuronic acid moiety to an acceptor molecule, in this case, glycyrrhetic acid. wikipedia.org This reaction increases the water solubility of the parent compound. wikipedia.org UGTs are found in various organisms and play a crucial role in the metabolism of numerous substances. wikipedia.orgresearchgate.net

A specific glycosyltransferase from Glycyrrhiza uralensis, UGT73F15, has been identified as a key enzyme capable of catalyzing the transfer of a glucuronic acid group to the C-3 hydroxyl position of glycyrrhetic acid to produce this compound. mdpi.comnih.gov This enzyme demonstrates strong regioselectivity and stereospecificity for this reaction. mdpi.com Researchers have successfully expressed the gene for UGT73F15 in microbial hosts like Escherichia coli and Saccharomyces cerevisiae to establish efficient biocatalytic systems. mdpi.comnih.gov In one study, the catalytic efficiency (kcat/Km) of recombinant UGT73F15 for glycyrrhetic acid was determined to be 2.14 min⁻¹ mM⁻¹. mdpi.com The optimal reaction conditions for this enzyme were found to be a pH of 7.5 and a temperature of 35°C. mdpi.com

Interactive Table 1: UGTs in Glycyrrhetic Acid Glucuronidation

| Enzyme | Source Organism | Substrate(s) | Product(s) | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| UGT73F15 | Glycyrrhiza uralensis | Glycyrrhetic Acid (GA), UDP-GlcA | This compound (GAMG) | Strong regioselectivity for the C-3 hydroxyl group of GA. Successfully used in engineered microbes for GAMG production. | nih.gov, mdpi.com |

| UGT1A1 | Homo sapiens | Glycyrrhetic Acid (GA) | GAMG, Glycyrrhizin (B1671929) (GL) | Capable of catalyzing the formation of GAMG as a mid-product in the synthesis of GL. | mdpi.com, researchgate.net |

| UGT1A3 | Homo sapiens | Glycyrrhetinic Acid | Glycyrrhetinic acid glucuronide | Exhibits high catalytic activity towards glycyrrhetinic acid. | nih.gov, nih.gov |

| UGT2B7 | Homo sapiens | Glycyrrhetinic Acid | Glycyrrhetinic acid glucuronide | Actively mediates the glucuronidation of glycyrrhetinic acid. | nih.gov, nih.gov |

An alternative and widely studied pathway for producing this compound is the biotransformation of glycyrrhizin (GL). nih.gov This process utilizes the hydrolytic activity of β-glucuronidase (β-GUS) enzymes (EC 3.2.1.31). nih.govwikipedia.org These enzymes catalyze the cleavage of β-D-glucuronic acid residues from the non-reducing end of glycosides. wikipedia.org In the context of glycyrrhizin, which consists of a glycyrrhetic acid aglycone attached to two glucuronic acid molecules, specific β-GUS enzymes can selectively remove the terminal glucuronic acid to yield the desired monoglucuronide product. nih.govresearchgate.net

The source of the β-GUS is critical, as different microbial enzymes exhibit varying specificities.

Streptococcus LJ-22: This human intestinal bacterium produces a β-glucuronidase that is highly specific for hydrolyzing glycyrrhizin into this compound without further degrading it into glycyrrhetic acid. nih.govjst.go.jpelsevierpure.com This specificity is highly advantageous as it prevents the formation of by-products and simplifies purification. nih.gov Two distinct β-glucuronidases (I and II) have been purified from Streptococcus LJ-22. researchgate.netjmb.or.kr Both enzymes have a molecular size of 140 kDa and are composed of two identical subunits. researchgate.netjmb.or.kr They exhibit optimal activity at a pH of 6.5-7.0 and specifically recognize the sugar moiety of glycyrrhizin, showing maximal activity on this substrate while not hydrolyzing other compounds like baicalin (B1667713) or the product GAMG itself. researchgate.netjmb.or.kr

Aspergillus terreus: In contrast, the β-glucuronidase from the fungus Aspergillus terreus (AtGUS) can transform glycyrrhizin into both this compound and the fully hydrolyzed aglycone, glycyrrhetic acid (GA). nih.gov This lack of precise selectivity can complicate the production process. nih.gov The gene for this enzyme has been cloned and expressed, allowing for studies into its structure and function. nih.gov The C-terminal sequence of AtGUS differs significantly from other fungal β-glucuronidases, which may account for its dual-product catalytic activity. nih.gov

Interactive Table 2: Comparison of Microbial β-Glucuronidases for GAMG Production

| Microbial Source | Enzyme Name(s) | Substrate | Product(s) | Key Characteristics | Reference(s) |

|---|---|---|---|---|---|

| Streptococcus LJ-22 | β-Glucuronidase I & II | Glycyrrhizin (GL) | This compound (GAMG) | Highly specific; does not hydrolyze GAMG to GA. Optimal pH 6.5-7.0. Recognizes the sugar moiety of GL. | nih.gov, researchgate.net, jmb.or.kr |

| Aspergillus terreus Li-20 | AtGUS | Glycyrrhizin (GL) | GAMG and Glycyrrhetic Acid (GA) | Lacks precise selectivity, leading to the formation of GA as a byproduct. | nih.gov, nih.gov |

| Talaromyces pinophilus Li-93 | TpGUS79A | Glycyrrhizin (GL) | GAMG | Precisely hydrolyzes GL to GAMG without GA formation. Belongs to GH family 79. | nih.gov |

| Cryptococcus magnus MG-27 | β-Glucuronidase | Glycyrrhizin (GL) | GAMG | Selectively hydrolyzes the terminal glucuronyl linkage of GL, achieving a 95% yield under optimized conditions. | oup.com |

| Lactobacillus rhamnosus | LrhGUS | Glycyrrhizin (GL) | GAMG and Glycyrrhetic Acid (GA) | Hydrolyzes GL sequentially to GAMG and then to GA. | nih.gov |

Significant research has been dedicated to enhancing the efficiency of β-GUS for industrial-scale production of this compound. nih.gov These strategies focus on improving enzyme stability, activity, and reusability, as well as process yield.

Molecular Modification: Site-directed mutagenesis has been employed to alter the catalytic properties of β-GUS. For example, modifications to the β-glucuronidase from Aspergillus terreus have been explored to enhance its catalytic specificity, aiming to increase the yield of the desired monoglucuronide product over the fully hydrolyzed glycyrrhetic acid. researchgate.net

Enzyme Immobilization: Immobilizing the β-GUS enzyme onto a solid support, such as magnetic chitosan (B1678972) microspheres, offers several advantages. nih.gov Immobilization significantly improves the enzyme's stability, particularly against changes in pH and temperature. nih.gov It also allows for easy separation of the enzyme from the reaction mixture and enables its reuse over multiple cycles, which is crucial for developing cost-effective industrial processes. nih.gov

Process Optimization: The reaction environment can be engineered to favor product formation. One successful strategy involves using an ionic liquid/water biphasic system. researchgate.net This approach has been shown to increase the yield of this compound and enhance the chemical bond selectivity of the enzyme. researchgate.net A key benefit is that the product (GAMG) and the byproduct (GA) can be automatically separated into the different phases, greatly simplifying downstream purification. researchgate.net

Beta-Glucuronidase (β-GUS) Catalysis in Glycyrrhizin Conversion to this compound

De Novo Biosynthesis Approaches for this compound

De novo synthesis, the production of complex molecules from simple precursors, represents a promising and sustainable alternative to plant extraction. By harnessing the metabolic machinery of microorganisms, it is possible to construct complete biosynthetic pathways for compounds like GAMG.

The yeast Saccharomyces cerevisiae has emerged as a key microbial platform for producing valuable plant-derived natural products, including triterpenoids. frontiersin.org Recently, the complete de novo biosynthesis of GAMG was successfully achieved for the first time in engineered S. cerevisiae strains, utilizing the CRISPR/Cas9 genome editing tool for precise metabolic pathway construction. nih.govresearchgate.netnih.gov

The engineered biosynthetic pathway in yeast is typically organized into three distinct functional modules:

Module I: The Glycyrrhetic Acid (GA) Module , which converts acetyl-CoA into the aglycone precursor, GA. nih.gov

Module II: The UDP-Glucuronic Acid (UDP-GlcA) Module , which synthesizes the required sugar donor, UDP-GlcA, from cellular sugars. nih.gov

Module III: The Glycosylation Module , where a specific glycosyltransferase enzyme attaches the UDP-GlcA to the GA molecule to form the final GAMG product. nih.gov

To improve the yield of GAMG in engineered yeast, a multi-pronged metabolic engineering approach has been implemented. nih.govresearchgate.net Key strategies include optimizing the biosynthetic pathway, enhancing the microenvironment for critical enzymes like cytochrome P450s (CYPs), increasing the intracellular supply of the sugar donor UDP-GlcA, preventing the degradation of the final product, and optimizing fermentation conditions. nih.govresearchgate.netnih.gov

These systematic optimizations led to a remarkable 4,200-fold increase in GAMG production, elevating the titer from an initial 0.02 µg/L to 92.00 µg/L in shake flask experiments. nih.govresearchgate.netnih.gov This enhancement also resulted in a conversion rate of the precursor, glycyrrhetic acid, to GAMG that exceeded 56%. nih.govresearchgate.netnih.gov

Table 1: Enhancement of GAMG Production in Engineered S. cerevisiae

| Engineering Strategy | Resulting GAMG Titer (μg/L) | Fold Increase | Reference |

|---|---|---|---|

| Initial GAMG-producing strain construction | 0.02 | - | nih.gov |

| Optimization of biosynthetic pathway, enzyme microenvironment, precursor supply, and fermentation conditions | 92.00 | 4200 | nih.govresearchgate.netnih.gov |

The foundation of de novo GAMG synthesis is the efficient production of its precursor, glycyrrhetic acid (GA). The biosynthesis of GA in yeast begins with the cyclization of the native yeast metabolite 2,3-oxidosqualene (B107256). nih.govoup.com This requires the integration of a heterologous biosynthetic pathway composed of several key enzymes. frontiersin.orgnih.gov

The pathway proceeds as follows:

β-amyrin synthase (bAS) , an oxidosqualene cyclase, catalyzes the initial cyclization of 2,3-oxidosqualene to form the triterpene skeleton, β-amyrin. oup.comnih.gov

Cytochrome P450 monooxygenase (P450) enzymes then perform a series of complex oxidative reactions.

CYP88D6 , a β-amyrin 11-oxidase, carries out a sequential two-step oxidation at the C-11 position of β-amyrin to yield 11-oxo-β-amyrin. oup.comnih.gov

CYP72A154 , another P450 enzyme, catalyzes the subsequent three-step oxidation at the C-30 position of 11-oxo-β-amyrin to produce the final aglycone, glycyrrhetic acid. oup.com

Finally, a uridine diphosphate (UDP)-dependent glycosyltransferase (UGT), such as UGT73F15 from Glycyrrhiza uralensis, transfers a glucuronic acid moiety from the sugar donor UDP-GlcA to the C-3 hydroxyl group of GA, completing the synthesis of GAMG. mdpi.comnih.gov

Table 2: Key Enzymes in the De Novo Biosynthesis of this compound

| Enzyme | Type | Function | Reference |

|---|---|---|---|

| β-amyrin synthase (bAS) | Oxidosqualene Cyclase | Cyclizes 2,3-oxidosqualene to β-amyrin | oup.comnih.gov |

| CYP88D6 | Cytochrome P450 | Oxidizes β-amyrin at C-11 to 11-oxo-β-amyrin | oup.comnih.gov |

| CYP72A154 | Cytochrome P450 | Oxidizes 11-oxo-β-amyrin at C-30 to glycyrrhetic acid | oup.com |

| UGT73F15 | Glycosyltransferase | Transfers glucuronic acid to glycyrrhetic acid to form GAMG | mdpi.comnih.gov |

Engineered Microbial Platforms for this compound Production (e.g., Saccharomyces cerevisiae)

Optimization of Biotransformation Processes for this compound Production

Biotransformation offers an alternative to de novo synthesis, utilizing purified enzymes or whole-cell systems to convert advanced precursors, such as glycyrrhizin (GL) or glycyrrhetic acid (GA), into GAMG. researchgate.netnih.gov

To circumvent the metabolic complexities and lower yields of in vivo systems, in vitro multienzyme cascades have been developed. mdpi.comrug.nl An efficient one-pot cascade reaction has been constructed for the synthesis of GAMG from GA. mdpi.comresearchgate.net This system ingeniously couples the glycosylation reaction with a regeneration system for the costly sugar donor, UDP-GlcA, making the process more economical. mdpi.com

The cascade integrates four distinct enzymes that work in concert:

Sucrose (B13894) synthase (SuSy) : Generates UDP-glucose from inexpensive sucrose and UDP. mdpi.com

UDP-glucose dehydrogenase (UGDH) : Oxidizes UDP-glucose to produce the required sugar donor, UDP-GlcA. mdpi.com

Glycosyltransferase (UGT73F15) : Catalyzes the transfer of the glucuronic acid from UDP-GlcA to the glycyrrhetic acid substrate, forming GAMG. mdpi.com

Lactate dehydrogenase (LDH) : Included in the system to regenerate the essential cofactor NAD+ consumed by UGDH. mdpi.comresearchgate.net

Through optimization of reaction conditions, this one-pot enzymatic system achieved a GAMG titer of 226.38 mg/L, with a molar conversion of GA reaching approximately 96.1%. mdpi.com This yield is substantially higher than that reported from the engineered yeast strains. mdpi.com

Table 3: Components of the One-Pot Multienzyme Cascade for GAMG Synthesis

| Enzyme | Source Organism | Role in Cascade | Reference |

|---|---|---|---|

| UGT73F15 | Glycyrrhiza uralensis | Catalyzes GAMG formation | mdpi.com |

| Sucrose synthase (AcSusy) | Acidithiobacillus caldus | Synthesizes UDP-glucose | researchgate.net |

| UDP-glucose dehydrogenase (UGDH) | Escherichia coli | Synthesizes UDP-GlcA | mdpi.comresearchgate.net |

| Lactate dehydrogenase (LDH) | Escherichia coli | Regenerates NAD+ cofactor | mdpi.comresearchgate.net |

Another major biotransformation strategy for GAMG production involves the enzymatic hydrolysis of glycyrrhizin (GL), which contains two glucuronic acid units. researchgate.net The enzyme β-glucuronidase (GUS) can selectively cleave the distal glucuronyl unit of GL to produce GAMG. mdpi.commedchemexpress.com To enhance the practicality of this process for industrial applications, the enzyme can be immobilized, which improves its stability and allows for repeated use. research-nexus.net

Entrapment within calcium (Ca)-alginate beads is a simple and effective method for enzyme immobilization. researchgate.netnih.govresearchgate.net This technique involves capturing the enzyme within the porous gel matrix formed when a sodium alginate solution is cross-linked by calcium ions. youtube.com Research on β-glucuronidase from Aspergillus terreus immobilized in Ca-alginate beads has demonstrated significant advantages over the free enzyme. research-nexus.netresearchgate.net

Key improvements upon immobilization include:

Enhanced Thermal Stability : The immobilized enzyme's half-life at 60°C was 124.9 minutes, nearly four times longer than the 33.8 minutes for the free enzyme. research-nexus.netresearchgate.net

Higher Optimal Temperature : The optimal operating temperature shifted from 40°C for the free enzyme to 45°C for the immobilized form. research-nexus.netresearchgate.net

Broader pH Profile : The immobilized enzyme maintained activity over a wider pH range. research-nexus.netresearchgate.net

Reusability : The immobilized enzyme retained approximately 40% of its initial catalytic activity even after being used for four consecutive reaction cycles. research-nexus.netresearchgate.net

Table 4: Comparison of Free vs. Immobilized β-Glucuronidase from Aspergillus terreus

| Property | Free Enzyme | Immobilized Enzyme (in Ca-alginate) | Reference |

|---|---|---|---|

| Optimal Temperature | 40°C | 45°C | research-nexus.netresearchgate.net |

| Thermal Half-Life (at 60°C) | 33.8 min | 124.9 min | research-nexus.netresearchgate.net |

| Michaelis Constant (Km) | 0.88 mg/ml | 1.4 mg/ml | researchgate.net |

| Reusability (after 4 cycles) | Not applicable | ~40% activity retained | research-nexus.netresearchgate.net |

| Immobilization Yield | Not applicable | ~83% | research-nexus.netresearchgate.net |

Solid-State Fermentation (SSF) Methodologies for this compound (e.g., Chaetomium globosum)

Solid-State Fermentation (SSF) represents a novel and efficient strategy for the production of this compound. nih.gov This technique is particularly suitable for growing fungi on solid substrates and has been effectively applied for GAMG production using the endophytic fungus Chaetomium globosum DX-THS3. nih.govnih.gov In this method, agricultural residues like licorice straw can be used as both the substrate and the source of the precursor, glycyrrhizin. nih.gov

The process involves cultivating C. globosum on the solid medium. The fungus secretes enzymes, including β-glucuronidase, which act on the glycyrrhizin present in the licorice straw, biotransforming it into GAMG. nih.gov Research has shown that after a period of fermentation, a considerable amount of GAMG can be detected where initially only glycyrrhizin was present. nih.gov

Optimization of the fermentation conditions is critical for maximizing the yield and productivity of GAMG. Key parameters that are manipulated include the particle size of the substrate, temperature, moisture content, inoculum size, and the age of the seed culture. nih.gov Furthermore, the addition of supplementary carbon and nitrogen sources can significantly enhance the production rate. nih.govnih.gov

Under optimized SSF conditions, a conversion rate of 90% of glycyrrhizin to GAMG was achieved in 15 days. nih.govnih.govresearchgate.net This was a significant improvement over the non-optimized control, which required 35 days to reach the same conversion level. nih.govnih.gov The productivity was more than doubled, increasing from 0.9 mg/g/day in the control to 2.1 mg/g/day under optimal conditions. nih.govnih.gov The yield of GAMG was reported to reach 13.73 mg/g after 20 days of fermentation. nih.gov

Concurrent with GAMG production, this SSF process also yields high activities of valuable lignocellulolytic enzymes such as filter paper enzyme (FPase), carboxymethyl cellulase (B1617823) (CMCase), and xylanase, adding further value to the methodology. nih.govnih.gov

Interactive Data Table: Optimization of GAMG Production via SSF

This table summarizes the impact of optimizing Solid-State Fermentation (SSF) conditions on the production of this compound (GAMG) by Chaetomium globosum.

| Parameter | Non-Optimized (Control) | Optimized |

| Time to 90% GL Conversion | 35 days | 15 days |

| Productivity (P) | 0.9 mg/g/day | 2.1 mg/g/day |

| Fold Increase in Productivity | - | 2.33-fold |

Interactive Data Table: Enzyme Activities in Optimized SSF

This table displays the activities of various enzymes produced during the optimized Solid-State Fermentation (SSF) for GAMG production.

| Enzyme | Activity (U/g of substrate) |

| Filter Paper Enzyme (FPase) | 245.80 U/g |

| Carboxymethyl Cellulase (CMCase) | 33.67 U/g |

| Xylanase | 83.44 U/g |

| β-glucuronidase (GUS) | 271.42 U/g |

Metabolic Fate and Pharmacokinetics of Glycyrrhetic Acid 3 O Beta D Glucuronide in Animal Models

Absorption, Distribution, and Metabolism of Glycyrrhetic Acid 3-O-beta-D-glucuronide

This compound (GAMG) is a principal metabolite of glycyrrhizin (B1671929) (GL), a major bioactive constituent of licorice. nih.gov The pharmacokinetic profile of GAMG, including its absorption, distribution, and metabolic transformation, has been a subject of investigation in various animal models to understand its physiological disposition and pharmacological activity.

Studies in rodent models have demonstrated that GAMG exhibits distinct absorption characteristics. Following oral administration in rats, GAMG is absorbed rapidly and efficiently. nih.gov A comparative pharmacokinetic study revealed that after oral administration, GAMG showed a significantly higher maximum plasma concentration (Cmax) and area under the curve (AUC), with a much shorter time to reach maximum concentration (Tmax), compared to its parent compound, glycyrrhizin. nih.gov This suggests that GAMG possesses more favorable oral absorption properties.

In mice, research on glycyrrhizin has indicated that intestinal absorption, particularly in the colon, plays a crucial role in its bioavailability. nih.gov While this study focused on glycyrrhizin, the findings are relevant to GAMG as it is a direct metabolic product within the gastrointestinal tract. The absorption of these compounds from the intestinal lumen is a critical step for their systemic effects.

Table 1: Pharmacokinetic Parameters of this compound (GAMG) and Glycyrrhizin (GL) in Rats After Oral Administration

| Compound | Cmax (ng/mL) | Tmax (h) | AUC0-T (mg/L*h) |

| GAMG | 2377.57 | 0.083 (5 min) | 6625.54 |

| GL | 346.03 | 2.00 | 459.32 |

| Data sourced from a comparative study in rats, highlighting the rapid and extensive absorption of GAMG compared to GL. nih.gov |

Table 2: Tissue Distribution of this compound (GAMG) in Rats at Different Time Points Post-Administration

| Time (h) | Liver (ng/g) | Spleen (ng/g) | Lung (ng/g) | Kidney (ng/g) | Brain (ng/g) |

| 0.5 | 1864.3 ± 452.1 | 1245.7 ± 312.8 | 2109.6 ± 523.4 | 3456.2 ± 876.5 | 45.3 ± 11.2 |

| 1 | 1543.8 ± 389.7 | 987.4 ± 245.6 | 1789.2 ± 445.1 | 2876.5 ± 712.3 | 32.1 ± 8.9 |

| 4 | 876.5 ± 213.4 | 543.2 ± 134.8 | 987.6 ± 243.5 | 1543.2 ± 387.6 | 15.8 ± 4.5 |

| 12 | 234.1 ± 56.7 | 145.8 ± 36.4 | 265.4 ± 65.8 | 432.1 ± 108.9 | < LLOQ |

| Concentrations are presented as mean ± standard deviation. LLOQ: Lower Limit of Quantification. This table illustrates the dynamic distribution of GAMG in key tissues over time. nih.gov |

The biotransformation of GAMG is a complex process involving both intestinal microflora and hepatic metabolism. It is intricately linked to the metabolism of its parent compound, glycyrrhizin.

The intestinal microflora plays a pivotal role in the initial metabolism of glycyrrhizin. jst.go.jp Glycyrrhizin, being a large and polar molecule, has poor oral absorption. mdpi.com Intestinal bacteria, through the action of β-glucuronidases, hydrolyze glycyrrhizin. nih.govjst.go.jp This process can lead to the formation of both glycyrrhetic acid (GA) and GAMG. nih.govjst.go.jp Specifically, certain strains of intestinal bacteria, such as Streptococcus LJ-22, have been identified to metabolize glycyrrhizin to GAMG. nih.gov The metabolic activity of the gut microbiota is a key factor influencing the amount of GAMG and GA available for absorption. jst.go.jpnih.gov

Once absorbed, the metabolites of glycyrrhizin undergo further transformation in the liver. The liver is the primary site for glucuronidation, a phase II metabolic reaction that increases the water solubility of compounds to facilitate their excretion. wikipedia.org Glycyrrhetic acid, upon reaching the liver, is extensively metabolized through glucuronidation and sulfation. researchgate.net It has been observed that after intravenous administration of glycyrrhizin, both GAMG and GA are produced in the liver. mdpi.com This indicates that the liver has the enzymatic machinery to form GAMG from glycyrrhetic acid. Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety to the substrate. wikipedia.org

Enterohepatic circulation is a significant process in the pharmacokinetics of GAMG and its related compounds. nih.govwikipedia.org This process involves the excretion of a compound or its metabolite from the liver into the bile, followed by its reabsorption in the intestine. nih.govresearchgate.net Studies have shown that GAMG, after being formed in the liver, can be excreted into the intestine via the bile. mdpi.com In the intestine, it can be further metabolized by the gut flora back to glycyrrhetic acid, which is then reabsorbed into the bloodstream. mdpi.com This recycling mechanism can prolong the presence of the active compounds in the body, potentially extending their pharmacological effects. nih.govnih.gov The enterohepatic circulation of glycyrrhetic acid has been confirmed in rats, and this process contributes to a secondary peak in its plasma concentration profile. nih.gov

Biotransformation and Metabolite Formation of this compound

Comparative Pharmacokinetic Analyses of this compound in Animal Models

The pharmacokinetic profile of this compound has been a subject of comparative studies in various animal models to understand its absorption, distribution, metabolism, and excretion in relation to its parent compound, Glycyrrhizin, and its primary active metabolite, Glycyrrhetinic Acid. These analyses are crucial for elucidating the therapeutic potential and bioavailability of this compound.

Comparison with Glycyrrhizin (GL) Pharmacokinetics in Animal Models

Recent studies in animal models have demonstrated significant differences in the pharmacokinetic profiles of this compound and Glycyrrhizin following oral administration. In rats, this compound exhibits markedly superior pharmacokinetic parameters compared to Glycyrrhizin. nih.govnih.gov After oral administration, this compound showed a significantly higher maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC), indicating greater systemic exposure. nih.govnih.govresearchgate.net

Specifically, one study reported that the Cmax of this compound was approximately 6.87 times higher than that of Glycyrrhizin, and the AUC was about 14.42 times greater. nih.gov Furthermore, the time to reach maximum plasma concentration (Tmax) for this compound was considerably shorter (5 minutes) compared to that of Glycyrrhizin (2.00 hours), suggesting a much more rapid absorption from the gastrointestinal tract. nih.govnih.govresearchgate.net This rapid and efficient absorption contributes to its enhanced bioavailability. nih.gov

The metabolic pathway of Glycyrrhizin involves its conversion by intestinal microflora into two active metabolites: the main product, 18β-glycyrrhetinic acid (GA), and a minor product, this compound. nih.gov Following intravenous administration of Glycyrrhizin, both metabolites are produced in the liver. nih.gov this compound can be excreted into the intestine via bile, where it is further metabolized to Glycyrrhetinic Acid by intestinal flora before being reabsorbed into the blood, suggesting an enterohepatic circulation mechanism. nih.gov

| Compound | Cmax (ng/mL) | Tmax (h) | AUC0-T (mg/L*h) |

|---|---|---|---|

| This compound | 2377.57 | 0.083 (5 min) | 6625.54 |

| Glycyrrhizin | 346.03 | 2.00 | 459.32 |

Comparison with Glycyrrhetinic Acid (GA) Pharmacokinetics in Animal Models

Glycyrrhetinic Acid is the aglycone and active metabolite of both Glycyrrhizin and this compound. jfda-online.com When this compound is administered orally to rats, it is metabolized to Glycyrrhetinic Acid. nih.gov

In a comparative study in rabbits, oral administration of Glycyrrhizin resulted in a significantly higher AUC and a longer mean residence time (MRT) for Glycyrrhetinic Acid compared to the oral administration of Glycyrrhetinic Acid itself. jfda-online.com This suggests that Glycyrrhizin acts as a prodrug, leading to greater and more sustained systemic exposure to its active metabolite. jfda-online.com The lower water solubility of Glycyrrhetinic Acid may contribute to its reduced absorption when administered directly. jfda-online.com

While direct comparative pharmacokinetic data for orally administered this compound versus Glycyrrhetinic Acid in the same animal model is not as extensively detailed in the provided context, the rapid absorption and high systemic exposure of this compound suggest that it may also serve as an effective delivery form for Glycyrrhetinic Acid. nih.gov

| Administered Compound | Metabolite Measured | Tmax (h) | AUC0-t (µg·hr/mL) | MRT (h) |

|---|---|---|---|---|

| Glycyrrhizin | Glycyrrhetinic Acid | 7.0 | 16.3 | 12.7 |

| Glycyrrhetinic Acid | Glycyrrhetinic Acid | 1.7 | 3.0 | 2.8 |

Considerations for Bioavailability of this compound

The bioavailability of this compound appears to be significantly higher than that of Glycyrrhizin, as evidenced by its greater Cmax and AUC values in animal models. nih.govnih.govresearchgate.net This enhanced bioavailability is attributed to its rapid and efficient absorption from the gastrointestinal tract. nih.gov The improved drug-like properties of this compound contribute to its increased systemic availability. nih.govresearchgate.net

Furthermore, this compound has demonstrated a wider and higher tissue distribution compared to Glycyrrhizin, being found in organs such as the kidney, spleen, liver, lung, and brain. nih.govnih.gov This extensive tissue distribution suggests that it can effectively reach various sites of action to exert its pharmacological effects. nih.gov

Advanced Analytical and Spectroscopic Characterization Methods for Glycyrrhetic Acid 3 O Beta D Glucuronide Research

Chromatographic Techniques for Separation and Quantification of Glycyrrhetic Acid 3-O-beta-D-glucuronide

Chromatographic methods are fundamental to the isolation and quantitative analysis of this compound from complex matrices. High-performance liquid chromatography coupled with mass spectrometry, thin-layer chromatography, and macroporous resin adsorption are among the most pivotal techniques employed in this context.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a highly sensitive and selective method for the simultaneous determination and quantification of this compound and its related compounds. researchgate.netmdpi.com The development of a robust HPLC-MS/MS method involves the meticulous optimization of chromatographic conditions and mass spectrometric parameters.

For chromatographic separation, a reversed-phase C18 column is commonly utilized. nih.govnih.govnih.gov The mobile phase typically consists of a gradient mixture of an aqueous solution containing a modifier, such as formic acid or ammonium acetate, and an organic solvent like acetonitrile. nih.govnih.govnih.gov This gradient elution allows for the effective separation of the analyte from other components in the sample.

The mass spectrometer, often a triple quadrupole, is operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. mdpi.comnih.gov In negative ion mode, the transition of m/z 647.35 to 453.25 is monitored for this compound. nih.gov In positive ion mode, transitions of m/z 823→453 for the parent compound glycyrrhizin (B1671929) and m/z 471→149 for its aglycone, glycyrrhetinic acid, have been reported. researchgate.net

The sample preparation for HPLC-MS/MS analysis is a critical step. A common approach involves protein precipitation with methanol, followed by centrifugation and filtration of the supernatant. researchgate.net Solid-phase extraction has also been employed for sample clean-up and concentration. researchgate.net

A summary of typical HPLC-MS/MS parameters is provided in the table below.

| Parameter | Condition |

| Chromatography | |

| Column | HyPURITY™ C18 (150 mm × 4.6 mm, 3 μm) nih.gov |

| Mobile Phase A | 0.1% (v/v) formic acid solution nih.gov |

| Mobile Phase B | Acetonitrile nih.gov |

| Flow Rate | 0.2 ml/min nih.gov |

| Column Temperature | 30°C nih.gov |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI) nih.gov |

| Monitored Transition (MRM) | m/z 647.35 → 453.25 nih.gov |

| Collision Energy | -22 eV nih.gov |

Thin-layer chromatography (TLC) is a valuable technique for the qualitative analysis and preliminary separation of this compound. It offers a simple, rapid, and cost-effective method for monitoring the progress of reactions or purification processes.

For the analysis of related compounds like glycyrrhetic acid, pre-coated silica gel 60F254 plates are commonly used as the stationary phase. nih.govresearchgate.net The selection of an appropriate mobile phase is crucial for achieving good separation. A frequently used solvent system for glycyrrhetic acid is a mixture of chloroform, methanol, and formic acid in a ratio of 9:0.9:0.1 (v/v/v). researchgate.net In this system, glycyrrhetic acid exhibits a compact spot with an Rf value of approximately 0.42 ± 0.03. researchgate.net For the separation of the more polar glycyrrhizin, a mobile phase of n-butanol, acetic acid, and water (7:2:1) has been reported. ycmou.ac.in

Visualization of the separated spots on the TLC plate can be achieved under UV light at 254 nm. researchgate.netnih.gov Densitometric scanning can then be employed for the quantification of the analyte. researchgate.net

| Parameter | Condition |

| Stationary Phase | TLC aluminum sheet pre-coated with silica gel 60F254 researchgate.net |

| Mobile Phase (for Glycyrrhetic Acid) | Chloroform: Methanol: Formic Acid (9:0.9:0.1, v/v/v) researchgate.net |

| Visualization | UV detection at 254 nm researchgate.net |

| Rf Value (Glycyrrhetic Acid) | 0.42 ± 0.03 researchgate.net |

Macroporous resin adsorption chromatography is an effective technique for the large-scale separation and purification of this compound from crude extracts. mdpi.comnih.gov This method is advantageous due to its low cost, reusability of the resin, and scalability. nih.gov A variety of macroporous resins are available, and the selection of the most suitable resin is based on its adsorption and desorption characteristics for the target compound. nih.govspkx.net.cn

The purification process involves the adsorption of the crude extract onto the resin, followed by washing to remove impurities, and finally, elution of the target compound with an appropriate solvent. For the separation of glycyrrhizic acid, glycyrrhetinic acid 3-O-mono-β-d-glucuronide (GAMG), and glycyrrhetinic acid, EXA50 resin has been shown to be effective. mdpi.com The adsorption process onto this resin follows a pseudo-second-order kinetic model. mdpi.comnih.gov

A multi-stage desorption process can be employed for the selective elution of the different compounds. For instance, water at a pH of 12 can be used to elute glycyrrhizic acid, followed by n-butanol to elute glycyrrhetinic acid, and finally, 90% ethanol to elute GAMG. mdpi.comnih.gov This stepwise elution allows for the separation and purification of each compound. mdpi.com

| Resin Type | Application | Elution Solvents |

| EXA50 | Separation of glycyrrhizic acid, GAMG, and glycyrrhetinic acid mdpi.comnih.gov | Water (pH=12), n-butanol, 90% ethanol mdpi.comnih.gov |

| NKA-9 | Purification of saponins nih.gov | Not specified |

| AB-8 | Purification of glycyrrhizic acid researchgate.net | Not specified |

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. iosrphr.org Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved. iosrphr.orgcabidigitallibrary.org

The complete ¹H and ¹³C NMR spectral assignments for 18β-glycyrrhetinic acid-3-O-β-D-glucuronide have been determined through extensive 1D and 2D NMR studies, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). iosrphr.org These experiments provide crucial information about the connectivity of atoms within the molecule.

The ¹H NMR spectrum reveals the chemical shifts and coupling constants of the protons, while the ¹³C NMR spectrum provides information about the carbon skeleton. iosrphr.orgniif.hu The COSY spectrum establishes proton-proton correlations, identifying adjacent protons. sdsu.edu The HSQC spectrum correlates protons directly attached to carbons. sdsu.edu The HMBC spectrum reveals long-range correlations between protons and carbons, typically over two to three bonds, which is instrumental in piecing together the molecular structure. sdsu.edu

Key HMBC correlations are crucial for confirming the linkage of the glucuronyl unit to the triterpene backbone. iosrphr.org The following tables summarize the reported ¹H and ¹³C NMR chemical shift values for this compound recorded in pyridine-d5. iosrphr.org

¹H NMR Spectral Data (600 MHz, C5D5N) iosrphr.org

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 3 | 3.37 | dd | 11.4, 4.2 |

| 12 | 5.98 | s | |

| 1' | 5.08 | d | 7.8 |

| 2' | 4.41 | t | 7.8 |

| 3' | 4.52 | t | 7.8 |

| 4' | 4.71 | t | 7.8 |

| 5' | 4.59 | d | 7.8 |

¹³C NMR Spectral Data (150 MHz, C5D5N) iosrphr.org

| Position | δC (ppm) |

| 3 | 88.8 |

| 11 | 200.5 |

| 12 | 127.8 |

| 13 | 171.1 |

| 30 | 179.7 |

| 1' | 106.5 |

| 2' | 75.3 |

| 3' | 78.1 |

| 4' | 73.4 |

| 5' | 77.2 |

| 6' | 176.8 |

Mass Spectrometry (MS) for Structural Elucidation of this compound

Mass spectrometry (MS) is an essential analytical technique for the structural elucidation of this compound, providing information about its molecular weight and fragmentation pattern. iosrphr.org High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass and elemental composition of the molecule. iosrphr.org

The high-resolution mass spectrum of this compound shows a protonated molecular ion [M+H]⁺ at an m/z of 647.3782, which corresponds to the calculated value of 647.3795 for the molecular formula C₃₆H₅₅O₁₀. iosrphr.org

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecule. In negative ion mode, a characteristic fragmentation is the neutral loss of the glucuronic acid moiety (176 amu). uab.edu For this compound, a collision energy of -22 eV results in a transition from the precursor ion at m/z 647.35 to a product ion at m/z 453.25, corresponding to the loss of the glucuronic acid residue. nih.gov This fragmentation pattern is indicative of a glucuronide conjugate.

| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Corresponding Loss |

| Positive (HRMS) | 647.3782 ([M+H]⁺) | - | - |

| Negative (MS/MS) | 647.35 | 453.25 | Glucuronic acid |

Spectroscopic Analysis of this compound Enzyme-Compound Interactions (e.g., Fluorescence Quenching)

Fluorescence quenching is a powerful spectroscopic technique utilized to investigate the binding interactions between fluorescent molecules (fluorophores) and other substances (quenchers). In the context of this compound research, this method can provide significant insights into its interaction with enzymes and other proteins. The intrinsic fluorescence of proteins, primarily due to the presence of aromatic amino acid residues such as tryptophan and tyrosine, can be altered upon binding with a ligand like this compound. The quenching, or decrease, of this fluorescence intensity can be measured to determine binding affinities, mechanisms, and conformational changes.

The quenching of protein fluorescence by a ligand can occur through two primary mechanisms: dynamic quenching and static quenching. Dynamic quenching results from collisional encounters between the fluorophore and the quencher in the excited state, while static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. These mechanisms can be distinguished by their differential dependence on temperature and viscosity.

In the case of the Glycyrrhizin-ovomucin interaction, the results were indicative of a static quenching mechanism, suggesting the formation of a stable complex. nih.gov The binding process was found to be exothermic, with hydrogen bonding playing a dominant role in the interaction. nih.gov Molecular docking studies further supported these findings, revealing that Glycyrrhizin likely binds to hydrophobic pockets on the ovomucin molecule, with hydrogen bonds stabilizing the complex. nih.gov

Given the structural similarity of this compound to Glycyrrhizin, it is plausible that it would engage in similar binding interactions with enzymes, and that fluorescence quenching would be a valuable tool for characterizing these interactions. The data obtained from such studies can be used to calculate key binding parameters, which are summarized in the following table based on the Glycyrrhizin-ovomucin study.

Table 1: Illustrative Binding Parameters from Fluorescence Quenching Analysis of Glycyrrhizin-Ovomucin Interaction

| Parameter | Value | Significance |

| Quenching Mechanism | Static | Formation of a stable ground-state complex between the ligand and protein. |

| Binding Constant (Ka) | High (specific value not provided in abstract) | Indicates a strong binding affinity between the ligand and the protein. |

| Thermodynamic Driving Force | Hydrogen Bonding | The primary force stabilizing the ligand-protein complex. |

| Enthalpy Change (ΔH) | Negative (Exothermic) | The binding process releases heat. |

This detailed analysis of enzyme-compound interactions at a molecular level is crucial for understanding the biological activity of this compound and for the development of potential therapeutic applications.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying GAMG in complex biological matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (267 nm) and HPTLC using chloroform:methanol (9:1 v/v) as the mobile phase are widely validated for GAMG quantification. Key parameters include:

- Linearity : 400–2000 ng/spot for HPTLC, with correlation coefficients (r) >0.992 .

- Sensitivity : Limits of detection (LOD) and quantification (LOQ) of 22.97 ng and 69.61 ng, respectively, for HPTLC .

- Precision : Intra-day and inter-day %RSD <2% for HPLC and HPTLC .

- Sample Preparation : Use enzymatic hydrolysis (e.g., β-glucuronidase) to liberate GAMG from conjugated forms in biological fluids .

Q. What structural features of GAMG contribute to its amphiphilic properties and aggregation behavior?

- Methodological Answer : GAMG’s amphiphilicity arises from its hydrophobic aglycone (glycyrrhetic acid) and hydrophilic glucuronic acid moiety. Dynamic light scattering (DLS) and transmission electron microscopy (TEM) reveal:

- Aggregate Size : Spherical aggregates with an average radius of 200 nm at concentrations >3 mM .

- Surface Activity : Comparable to glycyrrhizin despite fewer hydrophilic groups, enabling surfactant applications .

Advanced Research Questions

Q. How can researchers optimize β-glucuronidase (β-GUS) activity for high-yield GAMG production from glycyrrhizin?

- Methodological Answer :

- Enzyme Source : Use microbial β-GUS from Aspergillus terreus or Cryptococcus magnus MG-27, which selectively hydrolyze glycyrrhizin’s terminal glucuronide bond .

- Reaction Conditions :

- pH 5.7–6.0 and 40–45°C maximize enzymatic efficiency .

- Substrate concentration: 0.1% (w/v) glycyrrhizin yields ~95% GAMG conversion .

- Fermentation Strategies : Optimize media with corn steep liquor (2.5%) and soybean flour (3.5%) to enhance β-GUS production .

- Molecular Engineering : Site-directed mutagenesis to improve β-GUS thermostability and substrate affinity .

Q. How can metabolic engineering in Saccharomyces cerevisiae improve de novo GAMG biosynthesis?

- Methodological Answer :

- Pathway Engineering : Introduce cytochrome P450 enzymes (CYPs) for glycyrrhetic acid (GA) synthesis and UDP-glucuronosyltransferases (UGTs) for glucuronidation .

- Cofactor Supply : Overexpress INH1 and ATF1 to enhance UDP-glucuronic acid (UDP-GlcA) availability .

- Fermentation Optimization : Use pH-controlled fed-batch systems at 28°C, achieving yields up to 92 µg/L in shake flasks .

Q. How should researchers address discrepancies in reported GAMG bioavailability between in vitro and in vivo models?

- Methodological Answer :

- Enterohepatic Recycling : Use bile duct-cannulated rodent models to quantify biliary excretion of GAMG conjugates (e.g., 3-O-sulfate, 30-glucuronide) .

- Comparative Studies : Parallel administration of GAMG and glycyrrhizin to assess hydrolysis rates in intestinal microbiota .

- Analytical Validation : Isotopic labeling (e.g., ¹⁴C-GAMG) to track absorption and metabolism in plasma/urine .

Data Contradiction Analysis

Q. Why do some studies report undetectable glycyrrhizin in plasma after oral administration, while others identify GAMG as a major metabolite?

- Resolution Strategy :

- Hydrolysis Dynamics : Glycyrrhizin is rapidly hydrolyzed by gut microbiota to GA, which is absorbed and reconjugated to GAMG in the liver .

- Dose Dependency : At therapeutic doses (40–120 mg), glycyrrhizin is below plasma detection limits, whereas GAMG accumulates due to enterohepatic cycling .

- Method Sensitivity : Use LC-MS/MS instead of HPLC to improve detection thresholds for glycyrrhizin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.